molecular formula C10H12Cl2N2 B1423584 2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride CAS No. 81868-13-5

2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B1423584
CAS RN: 81868-13-5
M. Wt: 231.12 g/mol
InChI Key: TXIDBOZNQRWNOE-UHFFFAOYSA-N
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Description

2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride, also known as DOI, is a compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 g/mol . It is a highly potent and selective serotonin 2A receptor (5-HT2AR) agonist that has been used extensively in scientific research.


Molecular Structure Analysis

The InChI code for 2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride is 1S/C10H11ClN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities: Derivatives of 1H-indole, including 2-(1H-indol-3-yl)ethanamine, have been found to possess significant antibacterial and antifungal properties. They have shown effectiveness against various bacterial strains and fungi, indicating their potential as therapeutic agents in treating infections (Rajeswari & Santhi, 2019).

Antimicrobial Activity

  • Novel Indole-Derived Thioureas with Antimicrobial Activity: A series of 2-(1H-indol-3-yl)ethylthiourea derivatives have been synthesized and tested for their antimicrobial activity against a variety of bacterial and fungal strains. These compounds have demonstrated significant inhibitory effects on microbial growth, showcasing their utility in antimicrobial applications (Sanna et al., 2018).

Efflux Pump Inhibition

  • Inhibition of Staphylococcus aureus NorA Efflux Pump: Certain indole derivatives, including 1-(1H-indol-3-yl)ethanamine, have been found to inhibit the NorA efflux pump in Staphylococcus aureus. This inhibition restores the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains, suggesting a potential role in combating antibiotic resistance (Héquet et al., 2014).

Catalytic Activity in Synthesis

  • Trinuclear Rare-Earth Metal Amido Complexes: Indole derivatives, such as 2-(1H-indol-3-yl)ethanamine, have been utilized in the synthesis of novel trinuclear rare-earth metal amido complexes. These complexes have shown high catalytic activity for the hydrophosphonylation of aldehydes and ketones, offering potential applications in organic synthesis and material science (Yang et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIDBOZNQRWNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679465
Record name 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride

CAS RN

2055840-76-9, 81868-13-5
Record name 1H-Indole-3-ethanamine, 7-chloro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055840-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Zimmerman, A Khatri… - Journal of Medicinal …, 2014 - ACS Publications
NMDA receptors are tetrameric complexes composed of GluN1 and GluN2A–D subunits that mediate a slow Ca 2+ -permeable component of excitatory synaptic transmission. NMDA …
Number of citations: 54 pubs.acs.org

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